4-Ethyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid
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Overview
Description
4-Ethyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid is an organic compound that features a unique combination of a cyclohexyl ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxazole ring to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
4-Ethyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The cyclohexyl ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-(3-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
4-Ethyl-2-(3-methylcyclohexyl)-1,3-thiazole-5-carboxylic acid: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
4-Ethyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO3 |
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Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-ethyl-2-(3-methylcyclohexyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H19NO3/c1-3-10-11(13(15)16)17-12(14-10)9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
SETNKROUQNVXNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=N1)C2CCCC(C2)C)C(=O)O |
Origin of Product |
United States |
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